Structural Uniqueness vs. GSK-3β Inhibitor 15: A Shared Formula but Distinct Scaffold
The target compound shares its molecular formula (C17H16N6OS) with the known GSK-3β inhibitor 15 (Compound 54), which has a reported IC50 of 3.4 nM in a cell-free assay . However, the two are structurally distinct. GSK-3β inhibitor 15 is a thieno[3,2-c]pyrazol-3-amine derivative [1], while the target compound is a pyrazinyl-thiazolyl piperazinyl methanone. No direct head-to-head comparison or biological assay data exists for the target compound itself. Any potency claim for the target compound based on this formula match would be a speculative, class-level inference.
| Evidence Dimension | Molecular Formula Match (Not a biological comparison) |
|---|---|
| Target Compound Data | Formula: C17H16N6OS; No biological data available. |
| Comparator Or Baseline | GSK-3β inhibitor 15 (Compound 54); IC50 = 3.4 nM against GSK-3β. |
| Quantified Difference | Not applicable; no shared biological assay exists. |
| Conditions | Cell-free kinase inhibition assay (for comparator only). Target compound not tested. |
Why This Matters
This is the only chemical lead available, suggesting a potential, unverified link to GSK-3β pharmacology. It cannot be used for procurement decisions based on potency.
- [1] Yan N, et al. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. J Enzyme Inhib Med Chem. 2022. View Source
